molecular formula C11H7BrFNO B3198942 4-(2-Bromo-4-fluorophenoxy)pyridine CAS No. 1016707-67-7

4-(2-Bromo-4-fluorophenoxy)pyridine

Cat. No.: B3198942
CAS No.: 1016707-67-7
M. Wt: 268.08 g/mol
InChI Key: SJVJOTCFTZGJQG-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenoxy)pyridine (CAS 1016707-67-7) is a high-purity heterocyclic building block of significant interest in advanced research and development. With a molecular weight of 268.08 g/mol and a specified purity of 95% , this compound is designed for use in synthetic chemistry applications. Its structure, which incorporates both pyridine and bromo-fluorophenoxy motifs, makes it a versatile precursor in the synthesis of more complex molecules, particularly for pharmaceutical research and the development of functional materials . Researchers are advised to handle this material with care. It carries the signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is required, and the compound should only be used in a well-ventilated area . Please be aware: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromo-4-fluorophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVJOTCFTZGJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Bromo 4 Fluorophenoxy Pyridine and Analogues

Historical Development of Phenoxypyridine and Halogenated Pyridyl Ether Synthesis

The synthesis of phenoxypyridines and their halogenated derivatives has evolved significantly over the years, driven by the importance of these scaffolds in pharmaceuticals and agrochemicals. Early methods often relied on harsh reaction conditions, which have been progressively replaced by more efficient and milder transition-metal-catalyzed and nucleophilic substitution strategies.

The journey began with adaptations of classical ether synthesis methods, such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgunacademy.combyjus.comorganicchemistrytutor.com However, applying this to the formation of aryl ethers, particularly with deactivated or sterically hindered partners, proved challenging.

A significant breakthrough came with the advent of the Ullmann condensation, a copper-catalyzed reaction for forming C-O bonds between aryl halides and phenols. organic-chemistry.orgwikipedia.orgnih.gov Initially reported by Fritz Ullmann in the early 20th century, this reaction became a cornerstone for diaryl ether synthesis. nih.gov Traditional Ullmann reactions, however, often required high temperatures (frequently over 200°C), polar, high-boiling solvents, and stoichiometric amounts of copper. wikipedia.orgnih.gov

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift with the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, initially developed for C-N bond formation, was successfully adapted for C-O bond formation, providing a more versatile and milder alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net These palladium-catalyzed methods offered a broader substrate scope and greater functional group tolerance. wikipedia.org

Simultaneously, research into nucleophilic aromatic substitution (SNAr) provided another powerful tool for constructing phenoxypyridine linkages. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com This reactivity is further enhanced by the presence of activating groups on the ring. wikipedia.orgnumberanalytics.com The development of methods to control regioselectivity in SNAr reactions of pyridines has been a key area of research. researchgate.netwuxiapptec.com

Palladium-Catalyzed Cross-Coupling Strategies for C-O Ether Bond Formation

Palladium-catalyzed cross-coupling reactions have become a preferred method for the synthesis of 4-(2-bromo-4-fluorophenoxy)pyridine and its analogues due to their high efficiency, mild reaction conditions, and broad substrate scope. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst and a base.

Adaptations of Ullmann and Buchwald-Hartwig Type Coupling Reactions

While the classical Ullmann reaction utilizes copper catalysis, modern adaptations often employ palladium catalysts, which offer improved reactivity and milder conditions. organic-chemistry.orgwikipedia.org The Buchwald-Hartwig C-O coupling reaction, an extension of their renowned amination reaction, has proven particularly effective for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol or phenol, deprotonation by a base, and finally, reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst. jk-sci.com

The synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene has been achieved through sequential palladium-catalyzed amination reactions, highlighting the power of this methodology in constructing complex molecules containing pyridyl moieties. nih.gov

Ligand Design and Catalyst Optimization for Selective Etherification

The success of palladium-catalyzed etherification reactions is highly dependent on the choice of ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and influencing the selectivity of the reaction.

For challenging substrates, such as aryl chlorides, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary to achieve good yields. jk-sci.com Ligands like BINAP, DPPF, and XANTPHOS have been shown to be effective in promoting the amination and etherification of aryl halides. jk-sci.com The design of ligands containing pyridyl groups has also been explored to enhance selectivity in metal ion complexation and sensing, a principle that can be applied to catalyst design. rsc.orgresearchgate.net The pyridyl group's nucleophilicity, basicity, and coordinating ability make it a valuable component in ligand architecture. researchgate.net

Recent advancements have led to the development of highly efficient, air-stable, one-component precatalysts that simplify the experimental setup and improve reproducibility. organic-chemistry.org For instance, the development of new bicyclic triaminophosphine ligands has expanded the scope of palladium-catalyzed amination to a wider range of aryl chlorides, bromides, and iodides. jk-sci.com

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorophenoxypyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) presents a viable and often complementary approach to palladium-catalyzed methods for the synthesis of fluorophenoxypyridine scaffolds. nih.govresearchgate.net This method relies on the inherent electrophilicity of the pyridine ring, which allows for the direct displacement of a leaving group by a nucleophile. wikipedia.orgmasterorganicchemistry.com

Strategies for Regioselective SNAr at the Pyridine Moiety

In SNAr reactions on pyridine, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge in the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com While both positions are activated, steric hindrance can play a role in directing the nucleophile. An attack at the para (C-4) position often leads to a more stable, symmetric intermediate compared to the ortho (C-2) position. stackexchange.com

The regioselectivity of SNAr reactions can be influenced by the substituents present on the pyridine ring. For example, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct the incoming nucleophile to the 6-position. researchgate.net The choice of solvent can also dramatically influence the regioselectivity. researchgate.net

Role of Activating Groups and Reaction Conditions in SNAr Processes

The rate and success of SNAr reactions are significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgnumberanalytics.com These groups help to stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.comnumberanalytics.com Common activating groups include nitro (-NO2), cyano (-CN), and carbonyl (-CO-) groups. wikipedia.orgnumberanalytics.com The heteroatom nitrogen in the pyridine ring itself acts as an activating group. mdpi.com

The nature of the leaving group is also critical, with the general order of reactivity being F > Cl ≈ Br > I in many activated aryl systems. researchgate.net However, this order can be influenced by the specific substrate and reaction conditions. researchgate.net The strength of the nucleophile is another key factor; strong nucleophiles like alkoxides and amides react more readily than weaker ones. numberanalytics.com

Recent developments have shown that even unactivated fluoroarenes can undergo SNAr reactions through the use of organic photoredox catalysis, expanding the scope of this methodology. nih.gov

Chemical Reactivity and Transformation Studies of 4 2 Bromo 4 Fluorophenoxy Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 4-(2-bromo-4-fluorophenoxy)pyridine is a key site for chemical reactions. Its lone pair of electrons makes it a nucleophilic and basic center, enabling a variety of chemical transformations.

N-Alkylation and N-Oxidation Reactions

The pyridine nitrogen can readily undergo N-alkylation with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which can influence the reactivity of the entire molecule.

Furthermore, the nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For instance, the formation of pyridine N-oxides has been explored as a strategy to facilitate the fluorination of pyridine rings, which is typically a challenging transformation due to the electron-rich nature of the aromatic system. rsc.org Specifically, the oxidation of a pyridine nitrogen to an N-oxide can enable direct fluorination at the meta position. rsc.org

Exploration of the Pyridine Nitrogen for Coordination Chemistry and Ligand Design

The lone pair of electrons on the pyridine nitrogen atom makes it an excellent coordinating agent for metal ions. This property is extensively utilized in the design of ligands for coordination chemistry and catalysis. Pyridine-containing ligands can form stable complexes with a wide range of transition metals, including palladium. wikipedia.orgnih.gov

The resulting metal complexes often exhibit catalytic activity in various organic transformations. For example, palladium complexes bearing pyridine-based ligands are effective catalysts for cross-coupling reactions. wikipedia.orgnih.gov The specific substituents on the pyridine ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance. The ability to synthesize diverse pyridine-based ligands, such as 2,2'-bipyridines, from precursors like 2-bromo-4-fluoropyridine, further expands the scope of their application in developing catalysts for specific reactions. ossila.com

Transformations Involving the Aryl Halogens (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the phenoxy ring of this compound provides multiple handles for further chemical modifications. The differential reactivity of these halogens allows for selective transformations at specific positions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Negishi Couplings)

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the bromine-bearing carbon.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds. wikipedia.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The Suzuki coupling is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.org For instance, various arylboronic acids can be coupled with aryl bromides to yield 3,4-diarylated 2-pyrones in fair to excellent yields. researchgate.net

Table 1: Examples of Suzuki Coupling Reactions
Aryl HalideBoronic AcidCatalystBaseSolventProductYield
4-BromoacetophenonePhenylboronic acidPd-complex 4 (0.25 mol%)KOHWater4-AcetylbiphenylHigh
2-BromothiophenePhenylboronic acidPd-complex 4 (1 mol%)KOHWater2-Phenylthiophene-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a powerful method for the synthesis of arylalkynes. wikipedia.org The reaction is typically carried out under mild conditions and can tolerate a variety of functional groups. wikipedia.orgsoton.ac.uk The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This allows for selective coupling at the more reactive halogen site in di- or poly-halogenated substrates. libretexts.org

Table 2: Examples of Sonogashira Coupling Reactions
Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventProductYield
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh3)4CuIEt3NTHF/Et3N6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrileLow (25%)
4-Bromo-6H-1,2-oxazinePhenylacetylenePdCl2(PPh3)2CuIEt3NToluene4-(Phenylethynyl)-6H-1,2-oxazineGood

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide in the presence of a palladium or nickel catalyst. orgsyn.orgorgsyn.org Negishi coupling is known for its high yields and mild reaction conditions. orgsyn.orgorgsyn.org It tolerates a wide range of functional groups and can be used to couple various heterocyclic compounds. orgsyn.orgorganic-chemistry.org The reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl, allowing for selective reactions. orgsyn.org

Table 3: Examples of Negishi Coupling Reactions
Aryl HalideOrganozinc ReagentCatalystSolventProductYield
2-Bromopyridine (B144113)Pyridyl zinc halidePd(PPh3)4THF2,2'-Bipyridine (B1663995)Good
2-ChloropyridinePyridyl zinc halidePd(PPh3)4THF (heated)2,2'-BipyridineGood

Nucleophilic Displacement of Fluorine and Bromine

While palladium-catalyzed reactions favor the transformation of the C-Br bond, nucleophilic aromatic substitution (SNAr) can occur at both the C-F and C-Br positions. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. nii.ac.jprsc.orgnih.gov

Generally, the fluorine atom is more susceptible to nucleophilic attack than bromine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic. However, the position of the halogen on the ring and the presence of activating or deactivating groups can significantly influence the regioselectivity of the substitution. In polyhalogenated pyridines, nucleophilic substitution often occurs preferentially at the 4-position. rsc.orgresearchgate.net

Ortho-Fluorine Directed C-H Functionalization Strategies

The fluorine atom can act as a directing group in C-H functionalization reactions. This strategy allows for the selective activation and subsequent modification of C-H bonds located ortho to the fluorine atom. This approach provides a powerful tool for introducing new functional groups at positions that might be difficult to access through classical methods. While specific examples for this compound are not detailed in the provided search results, the principle of ortho-fluorine directed C-H functionalization is a well-established strategy in organic synthesis. mdpi.com

Reactivity of the Phenoxy Moiety and Potential for Further Functionalization

The phenoxy portion of this compound is the focal point for a range of potential chemical modifications. The presence of the bromine and fluorine atoms on the phenyl ring, coupled with the ether linkage to an electron-deficient pyridine ring, influences the reactivity of this moiety in several ways.

The aromatic C-O bond of the diaryl ether is a key site for potential reactions. Generally, the cleavage of such bonds can be challenging but is achievable under specific conditions. nih.govosti.gov For instance, reductive cleavage methodologies, which have been explored for lignin (B12514952) depolymerization, could potentially be applied. osti.govresearchgate.net These methods often employ transition metal catalysts, such as palladium, to facilitate the hydrogenolysis of the C-O bond. nih.govresearchgate.net The reaction's efficiency would likely be influenced by the electronic nature of both aromatic rings.

Furthermore, the phenoxy ring itself can undergo substitution reactions. The bromine atom, in particular, serves as a handle for various cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig amination could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position. The success of these transformations would depend on the careful selection of catalytic systems and reaction conditions to avoid undesired side reactions, such as the cleavage of the diaryl ether bond.

The fluorine atom, while generally less reactive as a leaving group in nucleophilic aromatic substitution compared to other halogens, can still participate in certain transformations, particularly under harsh conditions or with highly reactive nucleophiles.

Mechanistic Investigations of Key Bond-Forming and Bond-Cleaving Reactions

A deeper understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of transformations involving this compound.

Bond-Cleaving Reactions: The cleavage of the diaryl ether C-O bond is a significant transformation. Mechanistic studies on similar diaryl ether systems suggest that both acid-catalyzed and metal-catalyzed pathways are possible. osti.govresearchgate.netacs.org

In an acid-catalyzed cleavage, the ether oxygen would likely be protonated, followed by nucleophilic attack on one of the aromatic rings. acs.org The electronic properties of the pyridine and the substituted phenyl ring would influence which C-O bond is preferentially cleaved.

Palladium-catalyzed hydrogenolysis of diaryl ethers often proceeds through a mechanism involving oxidative addition of the C-O bond to the palladium center, followed by reductive elimination. nih.govresearchgate.net The presence of the bromo and fluoro substituents on the phenoxy ring could impact the rate and selectivity of this process.

Bond-Forming Reactions: For functionalization of the phenoxy moiety, the mechanism of cross-coupling reactions is well-established. In a Suzuki coupling, for example, the reaction would initiate with the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond.

Nucleophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring in this compound is electron-deficient and, in principle, susceptible to nucleophilic aromatic substitution (SNA_r). youtube.comstackexchange.comnih.gov Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the resulting Meisenheimer-like intermediate through resonance. stackexchange.com In this specific molecule, the 4-position is occupied by the phenoxy group. Therefore, any potential S_NAr would likely occur at the 2- or 6-positions if a suitable leaving group were present there. The existing phenoxy group itself could potentially be displaced by a strong nucleophile under forcing conditions, which would constitute a cleavage of the diaryl ether bond via a nucleophilic aromatic substitution mechanism.

The following table summarizes the potential reactivity of the different components of the molecule:

Molecular MoietyPotential Reaction TypeKey Reactive Site(s)Influencing Factors
Phenoxy Ring Cross-Coupling (e.g., Suzuki, Stille)C-Br bondCatalyst choice, reaction conditions
Nucleophilic Aromatic SubstitutionC-F bondNucleophile strength, reaction temperature
Diaryl Ether Linkage Reductive Cleavage (Hydrogenolysis)C-O bondCatalyst (e.g., Pd), hydrogen source
Acid-Catalyzed CleavageC-O bondAcid strength, temperature
Nucleophilic Aromatic SubstitutionC-O bondNucleophile strength, leaving group ability
Pyridine Ring Nucleophilic Aromatic SubstitutionC2 and C6 positions (if substituted)Presence of a good leaving group

Due to the lack of specific experimental data in the current literature for this compound, the reactivity and mechanistic pathways described here are based on established principles of organic chemistry and studies on analogous compounds. Further experimental and computational studies are necessary to fully elucidate the chemical behavior of this specific molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as the cornerstone for the unambiguous determination of the molecular structure of 4-(2-Bromo-4-fluorophenoxy)pyridine in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) resonances can be achieved, providing a detailed map of the atomic connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR Techniques for Resonance Assignment

The ¹H NMR spectrum of This compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and the substituted phenyl rings. The protons on the pyridine ring, typically appearing at lower field due to the electron-withdrawing nature of the nitrogen atom, would likely present as two sets of doublets. The protons on the 2-bromo-4-fluorophenoxy moiety will show characteristic splitting patterns influenced by both bromine and fluorine substituents.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum will display signals for all unique carbon atoms in the molecule. The carbon atoms bonded to the electronegative oxygen, nitrogen, bromine, and fluorine atoms will exhibit characteristic chemical shifts. For instance, the carbon atom of the C-O ether linkage is expected to be deshielded and appear at a lower field.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for confirming the substitution pattern on the phenyl ring. A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom, and its coupling to adjacent protons would be observable in the ¹H NMR spectrum.

Nucleus Expected Chemical Shift Range (ppm) Key Correlations
¹H6.5 - 8.5Protons on the pyridine ring will be downfield. Protons on the phenyl ring will show coupling to ¹⁹F.
¹³C110 - 165Carbons attached to heteroatoms (O, N, Br, F) will show characteristic shifts.
¹⁹F-110 to -120A single peak confirming the fluoro-substituent.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the resonances and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the pyridine and phenyl rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is instrumental in establishing the connectivity between the pyridine ring, the ether oxygen, and the 2-bromo-4-fluorophenyl ring by observing correlations between the pyridine protons and the phenyl carbons, and vice versa, through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For This compound , NOESY can help to confirm the through-space relationship between the protons on the pyridine ring and the protons on the phenyl ring, further solidifying the proposed structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of This compound , as well as for gaining insights into its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For This compound (C₁₁H₇BrFNO), the expected monoisotopic mass can be calculated and compared with the experimental value, confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Technique Information Obtained Expected m/z for [M+H]⁺
HRMS (ESI+)Accurate mass and elemental composition~268.9764

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography coupled with mass spectrometry is a standard method for assessing the purity of volatile and thermally stable compounds like This compound . The gas chromatogram will indicate the presence of any impurities, while the mass spectrometer provides identification of the main component and any co-eluting substances based on their mass spectra. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for diaryl ethers include cleavage of the ether bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of This compound is expected to show characteristic absorption bands. The C-O-C stretching vibrations of the diaryl ether will be prominent, typically appearing in the region of 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br and C-F stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-O-C stretching vibration may also be Raman active.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aromatic C=C Stretch1600-14501600-1450
Asymmetric C-O-C Stretch1270-1230Weak or inactive
Symmetric C-O-C Stretch1075-1020Strong
C-F Stretch1250-1000Active
C-Br Stretch700-500Active

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of the compound.

While a specific, publicly available crystal structure determination for this compound was not found in the search results, the methodology remains the gold standard for solid-state structural analysis. A hypothetical crystallographic analysis would yield crucial parameters that define the crystal lattice and the molecular conformation within it.

For a molecule like this compound, key insights from X-ray crystallography would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Dihedral Angles: The angle between the planes of the pyridine and the bromofluorophenyl rings would be a critical conformational parameter.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as halogen bonds (involving the bromine atom), hydrogen bonds, and π-π stacking interactions, which govern the packing of the molecules in the crystal.

A representative data table that would be generated from such an analysis is presented below.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₁₁H₇BrFNO
Formula Weight268.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (molecules/unit cell)4
Density (calculated) g/cm³Value

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a substance. For this compound, High-Performance Liquid Chromatography (HPLC) is a primary analytical technique.

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.

In a typical HPLC analysis of this compound, a reversed-phase method is often employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

A gradient elution, where the composition of the mobile phase is varied over time, is commonly used to achieve optimal separation of compounds with a range of polarities. Detection is typically performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The retention time under specific conditions serves as a qualitative identifier, while the peak area is used for quantitative analysis.

Table 4: Illustrative HPLC Method Parameters for this compound

ParameterCondition
ColumnC18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate1.0 mL/min
Gradient5% B to 95% B over 20 minutes
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

The molecule this compound is achiral, meaning it is superimposable on its mirror image and does not have enantiomers. Therefore, chiral chromatography for the direct assessment of its enantiomeric purity is not applicable.

However, if this compound were used as a starting material or intermediate in the synthesis of a new chiral molecule, chiral chromatography would become a critical analytical tool. In such a scenario, this technique would be used to separate and quantify the resulting enantiomers, which is a crucial step in the development of single-enantiomer drugs. The separation would be achieved using a chiral stationary phase that interacts diastereomerically with the enantiomers.

Computational and Theoretical Chemistry of 4 2 Bromo 4 Fluorophenoxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 4-(2-Bromo-4-fluorophenoxy)pyridine would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy arrangement (ground state). This would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity and intermolecular interactions. Without published research, specific values for these parameters for this compound remain unknown.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used to obtain highly accurate energies and geometries. Such calculations would serve as a benchmark for results from less computationally intensive methods. No such high-accuracy calculations have been reported for this compound.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic data, which are invaluable for interpreting experimental results. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, calculated vibrational frequencies could be correlated with experimental IR and Raman spectra to assign specific peaks to the motions of particular atoms or functional groups. Similarly, predicted NMR chemical shifts for the hydrogen, carbon, and fluorine atoms could aid in the structural elucidation of the molecule. In the absence of these computational studies, a theoretical basis for its spectroscopic characterization is not available.

Conformational Analysis and Energy Landscape Mapping

The ether linkage in this compound allows for rotation around the C-O bonds, leading to different spatial arrangements or conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process maps out the potential energy surface, identifying the most stable conformer(s) and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. No conformational analysis or energy landscape mapping for this specific compound has been published.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. For this compound, one could theoretically study its synthesis or degradation pathways. The activation energy, determined from the energy difference between the reactants and the transition state, would provide insight into the reaction kinetics. However, no such reaction pathway modeling has been performed or published for this molecule.

Molecular Docking and Interaction Studies Focusing on Theoretical Binding Motifs and Ligand Efficiency

Molecular docking is a computational technique used to predict how a molecule (a ligand) might bind to the active site of a larger molecule, such as a protein. A theoretical docking study of this compound would involve placing it into the binding site of a selected protein target and calculating the most likely binding pose and the strength of the interaction (binding affinity). This analysis would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Ligand efficiency metrics, which relate binding affinity to the size of the molecule, could also be calculated. While this is a powerful tool in drug discovery, no such theoretical studies focusing on the binding motifs of this compound have been made public.

Applications As a Synthetic Building Block and Ligand Precursor

Utilization in the Construction of Diverse Organic Scaffolds

The intrinsic reactivity of 4-(2-Bromo-4-fluorophenoxy)pyridine allows for its use in the assembly of a wide range of organic structures. The presence of the bromine atom facilitates numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the pyridine (B92270) nitrogen offers a site for coordination, alkylation, or N-oxide formation, further expanding its synthetic utility.

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, agrochemicals, and materials science, with the pyridine scaffold being a particularly prevalent core in many FDA-approved drugs. nih.govnih.govnih.gov this compound is an exemplary starting material for crafting advanced, multi-ring heterocyclic systems.

The bromine atom on the phenyl ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, leading to the formation of more complex heterocyclic frameworks. For instance, coupling reactions can be employed to fuse additional rings onto the phenoxy-pyridine core. The general strategies often involve an initial cross-coupling reaction followed by an intramolecular cyclization step. The fluorine atom can also influence the regioselectivity of reactions and modulate the electronic properties of the resulting systems.

While direct synthesis examples starting from this compound are specific to proprietary research, its potential can be inferred from the well-established chemistry of its constituent parts. The reactivity of bromo-pyridyl compounds in forming complex systems like pyrrolo[3,4-c]pyridines and other fused heterocycles is well-documented. nih.gov

Table 1: Potential Cross-Coupling Reactions for Derivatization

Coupling ReactionReactant PartnerCatalyst (Typical)Resulting Structure
Suzuki CouplingArylboronic acid/esterPd(PPh₃)₄, BaseBiaryl system
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseAryl-alkyne linkage
Buchwald-HartwigAmine/AmidePd catalyst, LigandC-N bond formation
Heck CouplingAlkenePd catalyst, BaseSubstituted alkene

In the context of total synthesis, building blocks that offer a combination of stability and specific reactivity are highly prized. The diaryl ether motif present in this compound is a common feature in many biologically active natural products. The compound can serve as a key fragment, where the bromine atom acts as a "handle" for connecting it to other parts of the target molecule late in a synthetic sequence.

The strategic placement of the bromo and fluoro substituents allows for selective and sequential reactions. For example, the bromine can be transformed via a lithium-halogen exchange to create a nucleophilic site or used in a palladium-catalyzed coupling, while the fluorine atom remains to modulate the final compound's properties, such as metabolic stability or binding affinity. Although specific examples in the public domain are scarce, the utility of similar functionalized bromopyridines as intermediates in the synthesis of complex targets like CDK2 inhibitors highlights the potential of this class of compounds. guidechem.com

Exploration as a Ligand in Homogeneous and Heterogeneous Catalysis

The pyridine nitrogen atom, with its available lone pair of electrons, makes pyridine and its derivatives classic ligands in coordination chemistry and catalysis. nih.gov this compound can act as a monodentate ligand or serve as a precursor for more complex multidentate ligands.

The coordination of the pyridine nitrogen to a metal center is a fundamental interaction in the design of catalysts. The electronic properties of the pyridine ring in this compound are modulated by the electron-withdrawing nature of the phenoxy group, which is further influenced by the fluoro substituent. This electronic tuning can affect the stability and reactivity of the resulting metal complex.

For this molecule to act as a chelating (multidentate) ligand, the bromine atom would first need to be replaced with a group containing another donor atom. A common strategy is to use a cross-coupling reaction to introduce a substituent at the ortho-position of the bromine, which also contains a coordinating group (e.g., another pyridine ring, an imine, or a phosphine). This would create a bidentate ligand capable of forming a stable chelate ring with a metal center, a key principle in designing effective catalysts. The synthesis of 2,2'-bipyridine (B1663995) ligands from 2-bromopyridine (B144113) derivatives is a well-established method that could be adapted for this purpose. ossila.com

The molecule itself is a prime substrate for transition metal-catalyzed reactions, particularly those involving palladium. The carbon-bromine bond is a standard reactive site for oxidative addition to a low-valent metal center, initiating catalytic cycles for various cross-coupling reactions. beilstein-journals.orgnih.gov This makes the compound an ideal starting material for synthesizing a library of derivatives by coupling it with different partners.

Furthermore, derivatives of this compound can be designed to act as ligands in such reactions. For example, by replacing the bromine with a phosphine (B1218219) group via a coupling reaction, a new ligand could be created. This new ligand could then be used to support a transition metal catalyst for reactions like C-H activation or other cross-coupling processes. The fluorinated phenoxy pyridine moiety would offer a unique electronic and steric environment around the metal center, potentially leading to novel reactivity or selectivity.

Table 2: Reactivity of Functional Groups in Catalysis

Functional GroupRole in CatalysisExample Reaction
Pyridine Nitrogen Ligand/Coordination SiteForms complexes with transition metals (e.g., Pd, Ru, Fe).
Bromine Atom Reactive HandleSubstrate in Suzuki, Heck, Sonogashira cross-coupling.
Fluorine Atom Electronic ModifierTunes ligand properties and catalyst reactivity.

Development of Novel Functional Materials through Compound Derivatization

The development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), and as sensors relies on molecules with specific photophysical and electronic properties. Nitrogen-containing heterocycles are frequently used as building blocks for these materials. frontiersin.orgrsc.org

Derivatization of this compound opens pathways to novel functional materials. The bromine atom can be used as a reactive site for polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. The resulting polymers, incorporating the rigid and electronically tunable phenoxy-pyridine unit, could exhibit interesting optical and charge-transport properties. The fluorine atom is known to enhance the electron-accepting ability and improve the stability of organic electronic materials.

Moreover, the pyridine nitrogen provides a site for coordination to metal ions, suggesting that derivatives could be used to create metallopolymers or sensors that respond to the presence of specific metals through changes in fluorescence or color. The self-assembly of similar bromo-pyridyl compounds on metal surfaces has been shown to create ordered molecular architectures, indicating the potential of this compound derivatives in the bottom-up fabrication of nanoscale devices. researchgate.netrsc.org

Structure Reactivity and Structure Property Relationship Studies of 4 2 Bromo 4 Fluorophenoxy Pyridine Analogues

Systematic Modification Strategies for Exploring Electronic and Steric Effects (excluding biological properties)

The study of electronic and steric effects in analogues of 4-(2-Bromo-4-fluorophenoxy)pyridine is essential for understanding and predicting their chemical behavior. Systematic modifications allow for the decoupling of these effects to probe their individual contributions to the molecule's properties.

Electronic Effects: The electronic nature of the molecule can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the pyridine (B92270) or the phenoxy ring. For instance, adding a methoxy (B1213986) (-OCH₃) group to the phenoxy ring would increase its electron density, influencing the reactivity of the C-Br and C-F bonds. Conversely, adding a nitro (-NO₂) group would decrease electron density, making the ring more electrophilic. lumenlearning.com Studies on related diaryl ether syntheses using palladium catalysts show that the electronic properties of the aryl groups are critical. Reductive elimination to form the C-O bond is often favored when an electron-deficient aryl group is bound to the palladium center. berkeley.eduresearchgate.netacs.org

Steric Effects: Steric hindrance can be explored by introducing bulky substituents near the reaction centers. In the context of metal-catalyzed cross-coupling reactions, which are common for aryl bromides, the steric bulk of ligands on the metal catalyst plays a crucial role. Research on the palladium-catalyzed synthesis of diaryl ethers has shown that sterically hindered phosphine (B1218219) ligands can dramatically accelerate the rate of reductive elimination to form the ether linkage. berkeley.eduacs.org For example, switching from a less bulky ligand like DPPF to a more sterically demanding one like D-t-BPF can increase the reaction rate by orders of magnitude. berkeley.edu This strategy can be applied to understand how accessibility to the bromine atom in this compound analogues influences their participation in coupling reactions.

The following table, based on findings from studies on palladium-catalyzed diaryl ether synthesis, illustrates how ligand modifications can probe steric effects.

LigandKey FeatureRelative Rate of C-O Reductive Elimination
DPPFStandard BulkBaseline
CF₃-DPPFElectron-Deficient~2x faster than DPPF
D-t-BPFSterically Bulky~100x faster than DPPF
Data derived from studies on (L)Pd(Ar)(OAr') complexes. berkeley.eduresearchgate.net

Synthesis and Comparative Reactivity of Isomeric and Homologous Compounds

The synthesis of this compound and its isomers is most commonly achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, such as the Ullmann condensation. organic-chemistry.org A typical route involves the reaction of a phenoxide with a halopyridine or, conversely, a pyridinol with a haloarene. For the parent compound, reacting 2-bromo-4-fluorophenol (B1268413) with 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) in the presence of a copper catalyst and a base like cesium carbonate is a viable method. cmu.eduacs.orgrhhz.net

Isomeric and Homologous Compounds: A variety of isomers can be synthesized to probe structure-reactivity relationships:

Positional Isomers (Phenoxy Ring): The positions of the bromine and fluorine atoms on the phenoxy ring can be altered. For example, 4-(4-Bromo-2-fluorophenoxy)pyridine would place the fluorine ortho to the ether linkage, potentially influencing its reactivity through different electronic and steric interactions.

Positional Isomers (Pyridine Ring): The diaryl ether linkage can be moved to the 2- or 3-position of the pyridine ring, yielding 2-(2-Bromo-4-fluorophenoxy)pyridine and 3-(2-Bromo-4-fluorophenoxy)pyridine.

Homologous Compounds: While less common for this class, homologation could involve introducing alkyl chains on either ring, which would primarily act as electron-donating groups and add steric bulk.

Compound NameIsomer TypeKey Structural Difference
This compoundParent CompoundN/A
4-(4-Bromo-2-fluorophenoxy)pyridinePhenoxy IsomerPositions of Br and F are swapped.
2-(2-Bromo-4-fluorophenoxy)pyridinePyridine IsomerPhenoxy group at C2 of pyridine.
3-(2-Bromo-4-fluorophenoxy)pyridinePyridine IsomerPhenoxy group at C3 of pyridine.

Comparative Reactivity: The reactivity of these isomers differs significantly. For instance, the synthesis of 2-phenoxypyridine (B1581987) can be sterically hindered compared to the 4-phenoxy isomer. In terms of subsequent reactions, the position of the nitrogen atom relative to the ether linkage dictates the electronic character of the phenoxy ring. The strong electron-withdrawing nature of the pyridine ring is most pronounced at the 2- and 4-positions. wikipedia.org Therefore, the phenoxy ring in the 2- and 4-isomers is more electron-deficient than in the 3-isomer, which affects the reactivity of the halogen substituents.

Impact of Diverse Substituents on the Bromine and Fluorine Reactivity

The two halogen atoms in this compound offer distinct sites for chemical reactions, and their reactivity is highly sensitive to other substituents on the aromatic framework.

Bromine Reactivity: The carbon-bromine bond is a versatile functional group, primarily utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) and metal-halogen exchange to form organometallic reagents. nih.gov The reactivity of the C-Br bond is governed by the electron density at the carbon atom.

Electron-Withdrawing Groups (EWGs): Adding an EWG (e.g., -NO₂, -CN) to either the phenoxy or pyridine ring will decrease the electron density of the C-Br bond, making the carbon more electrophilic and generally enhancing its reactivity toward oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). lumenlearning.com

Electron-Donating Groups (EDGs): Conversely, adding an EDG (e.g., -CH₃, -OCH₃) would increase electron density, potentially slowing the rate of oxidative addition. lumenlearning.com

Fluorine Reactivity: The carbon-fluorine bond on an aromatic ring is exceptionally strong and generally unreactive in cross-coupling reactions. Its primary mode of reaction is through nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a high-energy, negatively charged intermediate (a Meisenheimer complex), and its rate is dramatically accelerated by the presence of strong EWGs positioned ortho or para to the leaving group. wikipedia.org In the parent molecule, the fluorine is para to the ether linkage and ortho to the bromine. The pyridine ring itself acts as an EWG, but its effect is moderated by the ether oxygen. The reactivity of the fluorine toward SNAr is therefore modest. To enhance its reactivity, a potent EWG would need to be introduced, for instance, a nitro group at the 5-position (ortho to the fluorine).

A crucial aspect of SNAr is that reactivity does not follow the same trend as leaving group ability in SN2 reactions. Fluorine's high electronegativity has a powerful inductive effect that stabilizes the rate-determining Meisenheimer intermediate, making it a surprisingly reactive leaving group in activated systems, often more so than bromine or chlorine. masterorganicchemistry.comstackexchange.com

Halogen (X) in 2,4-DinitrohalobenzeneRelative Rate of Reaction with PiperidineKey Factor
F312High electronegativity stabilizes the intermediate.
Cl4.3Moderate stabilization.
Br1.0Baseline reactivity.
I0.36Lower electronegativity, less stabilization.
This table illustrates the general reactivity trend for halogens in an activated SNAr system. masterorganicchemistry.com

Influence of Pyridine Substitution Patterns on Chemical Behavior

The position of the diaryl ether linkage on the pyridine ring profoundly alters the molecule's chemical behavior due to the varying electronic and steric influence of the ring nitrogen.

4-Phenoxypyridine (Parent Structure): The ether linkage is para to the nitrogen. This allows for maximal resonance and inductive electron withdrawal from the phenoxy ring, making it relatively electron-poor. nih.govrsc.org This electronic pull enhances the reactivity of the phenoxy ring's substituents, such as activating the C-F bond towards SNAr.

2-Phenoxypyridine: The ether is ortho to the nitrogen. This position also experiences a strong electron-withdrawing effect. However, the proximity of the bulky phenoxy group to the nitrogen atom can create significant steric hindrance, potentially impeding reactions that involve coordination to the nitrogen lone pair (e.g., N-alkylation, metal coordination). uwindsor.ca

Studies on substituted pyridines confirm that the electronic properties are heavily dependent on the substituent's position. Electron-donating groups on the pyridine ring can increase the electron density at a coordinated metal center, while electron-withdrawing groups decrease it, a principle that extends to the influence on an attached phenoxy ring. nih.govrsc.org

Property2-Phenoxypyridine3-Phenoxypyridine4-Phenoxypyridine
Electronic Effect on Phenoxy Ring Strong electron withdrawalWeak electron withdrawalStrong electron withdrawal
Steric Hindrance at Nitrogen HighLowLow
Predicted Reactivity of C-F bond (on phenoxy) toward SNAr High (if activated)LowHigh (if activated)
Favored Site for Pyridine Lithiation C6 (if no phenoxy reaction)C2 or C4C3 or C5

Future Research Directions and Unexplored Avenues in Halogenated Pyridyl Ether Chemistry

Development of Novel and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemistry has spurred the development of synthetic methods that are both efficient and environmentally benign. For compounds like 4-(2-Bromo-4-fluorophenoxy)pyridine, future research will likely focus on improving the atom economy of its synthesis. Traditional multi-step syntheses often generate significant waste. rsc.org Modern approaches such as one-pot multicomponent reactions (MCRs) present a promising alternative, offering high efficiency and reduced waste generation. nih.gov

Future synthetic strategies could explore:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and often leads to cleaner products in the synthesis of pyridine (B92270) derivatives. nih.govacs.org

Catalyst-Driven Processes: The use of novel catalysts, including transition metals or organocatalysts, could enable more direct and selective synthetic pathways to halogenated pyridyl ethers. nih.govresearchgate.net

Solvent-Free or Green Solvent Reactions: Moving away from hazardous organic solvents towards water or solvent-free conditions is a key aspect of green chemistry that can be applied to the synthesis of this compound class. rasayanjournal.co.inmdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
MethodologyKey AdvantagesPotential Application to this compound SynthesisReferences
Conventional HeatingWell-established and understoodBaseline for comparison of new methods acs.org
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactionsFaster and more efficient synthesis nih.govacs.org
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced wasteOne-pot synthesis from simple precursors nih.gov
MechanochemistrySolvent-free, energy-efficient, safeEnvironmentally friendly solid-state synthesis researchgate.net

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, with its multiple reactive sites, advanced mechanistic studies are essential. Future research in this area will likely involve a combination of experimental and computational techniques.

Key areas for investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide insights into reaction pathways, transition states, and the influence of substituents on reactivity. osu.educompchem.me These studies can help predict the regioselectivity of reactions and guide experimental design.

Spectroscopic Analysis: In-situ spectroscopic techniques can be employed to observe reactive intermediates and elucidate complex reaction networks.

Kinetics Studies: Detailed kinetic analysis can help to unravel the rate-determining steps of reactions and provide a quantitative understanding of the factors that control reactivity.

Exploration of Supramolecular Chemistry and Self-Assembly Involving the Compound

The pyridine nitrogen, along with the bromo and fluoro substituents, makes this compound an excellent candidate for studies in supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, such as halogen bonding and hydrogen bonding, which can drive the formation of ordered self-assembled structures. acs.orgmorressier.comacs.org

Future research could focus on:

Halogen Bonding: The bromine atom in the compound can act as a halogen bond donor, interacting with Lewis basic sites on other molecules. morressier.comresearchgate.net The strength and directionality of these interactions can be tuned to control the formation of supramolecular assemblies. acs.org

Co-crystallization: By co-crystallizing this compound with other molecules, it may be possible to create novel crystalline materials with desired properties. The interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions will be critical in directing the assembly of these co-crystals. acs.orgrsc.org

Self-Assembly into Nanostructures: The directed self-assembly of this molecule could lead to the formation of well-defined nanostructures, such as nanofibers or nanosheets, with potential applications in materials science. morressier.com

Table 2: Potential Non-Covalent Interactions in this compound Assemblies
Interaction TypeParticipating Atoms/GroupsPotential Role in Supramolecular AssemblyReferences
Halogen BondingBromo group (donor) with a Lewis base (acceptor)Directional control of crystal packing and self-assembly morressier.comacs.orgresearchgate.net
Hydrogen BondingPyridine nitrogen (acceptor) with a hydrogen bond donorFormation of extended networks and stabilization of assemblies acs.org
π-π StackingAromatic rings (phenoxy and pyridine)Stabilization of layered structures morressier.com
Dipole-Dipole InteractionsPolar C-F and C-Br bondsInfluence on the overall packing and morphology of assemblies morressier.com

Integration into Emerging Technologies and Catalytic Systems

The unique electronic and structural features of this compound suggest its potential for integration into a variety of advanced technologies and catalytic systems.

Potential areas of application include:

Organocatalysis: Pyridine-based molecules have been successfully employed as organocatalysts in a range of chemical transformations. researchgate.net The electronic properties of this compound, influenced by the halogen substituents, could be harnessed to develop new catalysts with unique reactivity and selectivity.

Materials for Organic Electronics: Halogenated organic compounds are of interest for applications in organic electronics. The introduction of bromine and fluorine can influence the electronic energy levels and charge transport properties of the material, making it a potential component in devices such as organic light-emitting diodes (OLEDs) or perovskite solar cells. wikipedia.orgrsc.org

Ligand Design for Catalysis: The pyridine nitrogen provides a coordination site for metal ions, suggesting that this compound could serve as a ligand in transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by the halogen substituents to modulate the activity and selectivity of the metal center.

Theoretical Predictions for Undiscovered Reactivity and Transformation Pathways

Computational chemistry provides a powerful tool for predicting the behavior of molecules and exploring their potential reactivity before embarking on extensive experimental work. osu.educompchem.me For this compound, theoretical studies can pave the way for the discovery of novel reactions and applications.

Future theoretical investigations could include:

Mapping the Reactivity Landscape: Computational methods can be used to explore the potential energy surface for various reactions, identifying new, low-energy pathways for transformations that have not yet been observed experimentally.

Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR) for the compound and its potential reaction products, aiding in their experimental identification and characterization.

Designing Novel Transformations: By simulating the interaction of this compound with different reagents and catalysts, it may be possible to design entirely new and useful chemical transformations. For instance, theoretical studies could guide the development of selective C-H functionalization reactions on the aromatic rings. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(2-Bromo-4-fluorophenoxy)pyridine?

  • Methodology :

  • Ullmann-type coupling : React 2-bromo-4-fluorophenol with a halogenated pyridine derivative (e.g., 4-chloropyridine) using cesium carbonate (Cs₂CO₃) as a base in acetonitrile under reflux for 48 hours. Monitor conversion via ¹⁹F NMR or GC-MS .
  • Nickel-catalyzed cross-coupling : Utilize nickel complexes (e.g., NiCl₂ with bidentate ligands) to mediate aryl-ether bond formation. This method is advantageous for sterically hindered substrates .
    • Key Data :
Reaction ConditionYieldPurity
Cs₂CO₃, CH₃CN, 48h30%>95%
Ni catalyst, THF40-50%90-95%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C/¹⁹F NMR : Assign peaks using chemical shift databases. For example, fluorine substituents exhibit distinct ¹⁹F NMR signals (δ -120 to -140 ppm) .
  • GC-MS : Confirm molecular ion ([M]⁺) and fragmentation patterns. Use electron impact ionization for structural elucidation .
  • IR Spectroscopy : Identify C-Br (~500-600 cm⁻¹) and C-F (~1100-1250 cm⁻¹) stretching vibrations .

Q. How should researchers handle and store this compound safely?

  • Methodology :

  • Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent degradation.
  • Dispose of waste via halogenated solvent protocols, partnering with certified waste management services .

Advanced Research Questions

Q. How can low yields in the Ullmann coupling of this compound be mitigated?

  • Methodology :

  • Catalyst optimization : Replace Cs₂CO₃ with K₃PO₄ to reduce side reactions.
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility.
  • Reaction monitoring : Use real-time ¹⁹F NMR to track intermediate formation and adjust reaction time .
    • Data Contradiction Analysis :
  • Conflicting yields (30% vs. 50%) may arise from impurities in starting materials. Validate purity via HPLC before synthesis .

Q. What strategies resolve overlapping signals in the ¹H NMR spectrum of this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve coupling between aromatic protons and adjacent substituents.
  • Variable Temperature NMR : Lower temperatures (e.g., -40°C) reduce signal broadening caused by dynamic exchange .
    • Case Study :
  • A study reported δ 7.2-8.5 ppm for aromatic protons. Overlaps were resolved using HSQC to assign quaternary carbons adjacent to fluorine .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model electron-withdrawing effects of Br/F on pyridine’s LUMO energy. Lower LUMO enhances electrophilicity, favoring nucleophilic attack .
  • Competitive Experiments : Compare reaction rates with analogs (e.g., 4-Cl vs. 4-Br). Fluorine’s inductive effect stabilizes transition states .
    • Data Table :
SubstituentLUMO Energy (eV)Reaction Rate (k, s⁻¹)
Br-1.80.12
Cl-1.50.08

Q. What mechanistic insights explain side-product formation during synthesis?

  • Methodology :

  • Isolation of Byproducts : Use preparative TLC to isolate impurities. Characterize via HRMS and ¹H NMR to identify structures (e.g., dehalogenated or dimerized products).
  • Kinetic Studies : Vary reaction time to map byproduct formation pathways. For example, prolonged heating (>72h) increases dimerization .

Key Considerations for Experimental Design

  • Purity Validation : Always cross-check melting points (e.g., 80-82°C for intermediates) and compare with literature values .
  • Contradictory Data : Replicate experiments using exact conditions from primary sources (e.g., solvent ratios, catalyst loadings) to identify variables affecting reproducibility .

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Feasible Synthetic Routes

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4-(2-Bromo-4-fluorophenoxy)pyridine
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4-(2-Bromo-4-fluorophenoxy)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.